molecular formula C13H11BrOS B6383344 3-Bromo-5-(2-methylthiophenyl)phenol CAS No. 1261925-48-7

3-Bromo-5-(2-methylthiophenyl)phenol

Cat. No.: B6383344
CAS No.: 1261925-48-7
M. Wt: 295.20 g/mol
InChI Key: MPNFMHFATIVCQU-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-methylthiophenyl)phenol is a brominated phenolic compound featuring a 2-methylthiophenyl substituent at the 5-position and a bromine atom at the 3-position of the phenol ring. The methylthio (-SMe) group is electron-rich, which may enhance the compound's solubility in organic solvents and influence its reactivity in further functionalization .

Properties

IUPAC Name

3-bromo-5-(2-methylsulfanylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrOS/c1-16-13-5-3-2-4-12(13)9-6-10(14)8-11(15)7-9/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNFMHFATIVCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261925-48-7
Record name [1,1′-Biphenyl]-3-ol, 5-bromo-2′-(methylthio)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261925-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2-methylthiophenyl)phenol typically involves the bromination of 5-(2-methylthiophenyl)phenol. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the phenol ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2-methylthiophenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenol derivatives.

    Reduction: Phenyl derivatives without the bromine atom.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-(2-methylthiophenyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2-methylthiophenyl)phenol depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and phenol group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Substituent Analysis

Key analogs and their substituent effects are compared below:

Compound Name Molecular Formula Substituent at 5-Position Key Features Reference
3-Bromo-5-phenylphenol C₁₂H₉BrO Phenyl (-C₆H₅) Lipophilic; electron-neutral aromatic ring enhances π-π stacking
3-Bromo-5-(4-chlorophenyl)phenol C₁₂H₈BrClO 4-Chlorophenyl (-C₆H₄Cl) Electron-withdrawing Cl increases acidity (pKa ~8-9)
3-Bromo-5-(trifluoromethyl)phenol C₇H₄BrF₃O Trifluoromethyl (-CF₃) Strong electron-withdrawing effect; lowers pKa (~6-7) and enhances stability
3-Bromo-5-(hydroxymethyl)phenol C₇H₇BrO₂ Hydroxymethyl (-CH₂OH) Polar group improves aqueous solubility; prone to oxidation
3-Bromo-5-(dimethylamino)phenol C₈H₁₀BrNO Dimethylamino (-NMe₂) Electron-donating group; increases basicity (pKa ~10-11)
Target: 3-Bromo-5-(2-methylthiophenyl)phenol C₁₃H₁₁BrOS 2-Methylthiophenyl (-C₆H₃SMe) Sulfur-containing group offers nucleophilicity; moderate lipophilicity

Physicochemical Properties

  • Solubility : The methylthio group confers moderate lipophilicity (logP ~3.5–4.0), intermediate between the hydrophilic hydroxymethyl derivative (logP ~1.8) and the highly lipophilic trifluoromethyl analog (logP ~4.5) .
  • Acidity: The target compound’s phenol pKa is expected to be ~8–9, similar to 3-bromo-5-phenylphenol, but higher than the electron-deficient trifluoromethyl analog (pKa ~6-7) .

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